N-Benzoylethylenediamine hydrochloride
Overview
Description
N-Benzoylethylenediamine hydrochloride is a biochemical used for proteomics research . Its molecular formula is C9H12N2O•HCl, and it has a molecular weight of 200.67 .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 13 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom . The exact structure can be determined using various spectroscopic techniques.Scientific Research Applications
Chemical and Biological Studies
- N-Benzoylethylenediamine hydrochloride has been studied as a potential radiopharmaceutical agent. Fritzberg et al. (1981) synthesized a chelating agent, N,N'-bis(benzoylmercaptoacetamido)ethylenediamine, for evaluation as a renal-function radiopharmaceutical using technetium-99m, showing promise for clinical trials (Fritzberg, Klingensmith, Whitney, & Kuni, 1981).
Synthesis and Reactivity
- The compound has been used in the synthesis of various chemical structures. For example, Afsah et al. (2008) reported the use of N,N-bis(β-benzoylethyl)methylamine hydrochloride in the alkylation of primary arylamines and diamines, leading to ketonic sec-arylamines (Afsah, Hammouda, Khalifa, & Al-shahaby, 2008).
- Fernandez, Perillo, and Lamdan (1978) reported the alkaline hydrolysis of cyclic amidinium salts leading to N-benzoyl-N-phenyl-N'-methylethylenediamine, highlighting its reactivity in certain conditions (Fernández, Perillo, & Lamdan, 1978).
Spectrophotometric Applications
- Majumdar and Das (1966) utilized this compound as a reagent for the spectrophotometric determination of vanadium, demonstrating its utility in analytical chemistry (Majumdar & Das, 1966).
Biomedical Research
- In biomedical research, compounds like this compound have been investigated for their potential in various applications. Yung, Chatten, and Macleod (1968) synthesized related compounds for their potential use as antiarrhythmic agents (Yung, Chatten, & Macleod, 1968).
Safety and Hazards
Properties
IUPAC Name |
N-(2-aminoethyl)benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-6-7-11-9(12)8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGXHHYBXMQECD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507812 | |
Record name | N-(2-Aminoethyl)benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-45-0 | |
Record name | 1502-45-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Aminoethyl)benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-aminoethyl)benzamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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